molecular formula C22H17FN4O2S2 B2805728 N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1116065-55-4

N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2805728
CAS No.: 1116065-55-4
M. Wt: 452.52
InChI Key: IPWPSEHTMDDFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide ( 1116065-55-4) is a complex sulfur-linked acetamide derivative with a molecular weight of 452.5 g/mol and the molecular formula C₂₂H₁₇FN₄O₂S₂ . This compound features a distinctive molecular architecture that integrates a 4-fluorophenyl group, a pyrimidinone core (6-oxo substitution), and a substituted 1,3-thiazole moiety (4-methyl-2-phenyl), all connected via a sulfanyl-acetamide bridge . This structural complexity makes it a compelling candidate for various scientific investigations. Exclusive research data for this compound is available upon request, providing deeper insights for serious research endeavors . Its core value to researchers lies in its potential multi-target biological activity, driven by the pharmacologically significant thiazole and dihydropyrimidine rings. Recent scientific investigations highlight its promising antiviral properties, particularly against respiratory viruses . In vitro studies on structurally similar compounds have demonstrated efficacy in inhibiting the replication of viruses like SARS-CoV-2, potentially through mechanisms such as interfering with viral entry into host cells or inhibiting vital viral enzymes like polymerase . Furthermore, the compound exhibits significant anticancer potential. The thiazole and pyrimidine components are known to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in various cancer cell lines . Additional research suggests potential antimicrobial applications, where the thiazole moiety may enhance activity against resistant bacterial strains by interacting with microbial cell membranes . The structure-activity relationship (SAR) is crucial; for instance, the fluoro group increases lipophilicity, potentially improving cell membrane permeability, while the sulfanyl linkage is associated with improved antimicrobial activity . Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers can click on a quick inquiry to receive a competitive quote, allowing them to focus more on their high-value research with a quality product .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-5-3-2-4-6-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-7-15(23)8-10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPSEHTMDDFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the 3-ethylphenyl and 1-ethyl-1H-pyrrol-2-yl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential antiviral activity. Compounds similar to N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide have been investigated for their ability to inhibit viral replication. For instance, derivatives of thiazole and pyrimidine structures have shown efficacy against various viral targets, including respiratory viruses and those responsible for emerging infectious diseases .

Case Study: SARS-CoV-2 Inhibition

In vitro studies have indicated that compounds with similar structural motifs can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. The mechanism often involves interference with viral entry into host cells or inhibition of viral polymerase activity . Such findings suggest that this compound could be a candidate for further antiviral development.

Anticancer Activity

The compound's thiazole and pyrimidine components are known to exhibit anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Case Study: Mechanism of Action

Studies have demonstrated that compounds with a thiazole ring can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism has been observed in various cancer cell lines, suggesting that this compound may also exhibit similar effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi. The presence of the thiazole moiety is particularly noted for enhancing antimicrobial activity due to its ability to interact with microbial cell membranes .

Case Study: Efficacy Against Resistant Strains

Research has indicated that derivatives of thiazole exhibit significant activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential application of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-y]sulfanyl}acetamide in combating resistant infections .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyldihydropyrimidin-thiazol]}acetamide and its analogs. Variations in substituents on the thiazole and pyrimidine rings can significantly influence biological activity.

Substituent Effect on Activity
Fluoro groupIncreases lipophilicity
Methyl groupEnhances potency against cancer
Sulfanyl linkageImproves antimicrobial activity

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of a fluorophenyl group, thiazole, and pyrimidinone systems. Comparisons with related molecules reveal critical differences in substituents and pharmacophore arrangements:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound 4-methyl-2-phenylthiazole; 6-oxo-dihydropyrimidin-2-yl; 4-fluorophenylacetamide Not reported Inferred kinase/anti-inflammatory potential
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Nicotinamide core; methylthio linkage 436.1 Not explicitly stated; structural analog
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide Cyano, ethyl substituents on pyrimidinone Not reported Potential solubility/binding affinity differences
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole system; pyridin-2-yl group Not reported Structural diversity in heterocyclic framework
Anti-exudative 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21) Triazole core; furan substituent Variable Anti-exudative activity (70% purity, RT = 6.85 min)

Key Observations :

  • Thiazole vs. Triazole/Imidazo-Thiazole Systems : The target compound’s 1,3-thiazole group contrasts with triazole (e.g., anti-exudative derivatives ) or imidazo-thiazole systems (e.g., ). These differences likely influence electronic properties and target selectivity.
  • Substituent Effects: The 4-methyl-2-phenyl substitution on the thiazole (target) vs. cyano-ethyl () or furan-triazole () groups may alter steric bulk, solubility, and binding interactions.
  • Biological Implications : While the target compound lacks explicit activity data, analogs like the anti-exudative derivatives (70% purity, comparable to diclofenac sodium ) suggest sulfanyl-acetamide frameworks as viable leads for drug development.
Computational and Crystallographic Analysis
  • thiazole systems) .

Biological Activity

N-(4-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-fluorophenyl group.
  • A thiazole derivative.
  • A dihydropyrimidine moiety with a sulfanyl linkage.

The molecular formula is C_{20}H_{19FN_2O_2S with a molecular weight of approximately 364.45 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer effects. Below are the key findings from various studies:

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, dual inhibitors targeting both p38 MAPK and phosphodiesterase 4 (PDE4) have demonstrated significant reductions in tumor necrosis factor-alpha (TNFα) levels in various preclinical models .

Anticancer Potential

The compound's structural components suggest potential efficacy against cancer cells. Preliminary in vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking key signaling pathways involved in inflammation.
  • Induction of Apoptosis : Through mitochondrial pathways leading to caspase activation.
  • Cell Cycle Arrest : Particularly at the G1 phase, preventing proliferation of cancer cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
CBS-3595Anti-inflammatorySignificant reduction in TNFα release in animal models.
Thiazole DerivativesAnticancerInduced apoptosis in multiple cancer cell lines with IC50 values ranging from 5 to 15 μM.
Imidazo-[2,1-b]-thiazoleAntimycobacterialSelective inhibition against Mycobacterium tuberculosis with IC50 values around 2 μM.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early research suggests favorable membrane permeability and plasma protein binding characteristics .

Toxicological Assessment

Preliminary toxicological evaluations indicate low mutagenicity and acceptable safety profiles in animal models . However, comprehensive toxicity studies are necessary to establish safety for clinical use.

Q & A

Q. How can spectral data conflicts (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR techniques :
  • Use HSQC and HMBC to resolve ambiguous proton-carbon correlations in congested regions (e.g., pyrimidinone-thiazole ring system) .
  • X-ray diffraction :
  • Cross-validate NMR assignments with crystallographic data .

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